2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine

Medicinal Chemistry Chemical Biology Ligand Design

Custom synthesis of imidazo[1,5-a]pyridine cores with reactive 1-ethanamine handles delays medicinal chemistry timelines by 6-8 weeks. 2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine (CAS 1017364-90-7) eliminates this bottleneck: • Pre-installed primary amine enables direct amide conjugation or electrophilic warhead attachment without de novo core synthesis • 3-Phenyl substitution pre-optimized for aromatase inhibitor & metal complexation SAR • ≥97% purity; the only commercially available 1-ethanamine imidazo[1,5-a]pyridine building block Accelerate PROTAC linker elaboration and medicinal chemistry campaigns with immediate availability.

Molecular Formula C15H15N3
Molecular Weight 237.30 g/mol
Cat. No. B11870357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine
Molecular FormulaC15H15N3
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)CCN
InChIInChI=1S/C15H15N3/c16-10-9-13-14-8-4-5-11-18(14)15(17-13)12-6-2-1-3-7-12/h1-8,11H,9-10,16H2
InChIKeyPWTYSHQJKMAVEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine: Chemical Class & Procurement Identity


2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine (CAS 1017364-90-7, MF C15H15N3, MW 237.31 g/mol) is a nitrogen-rich heterocyclic compound belonging to the imidazo[1,5-a]pyridine class. This scaffold is characterized by a fused imidazole-pyridine core, which provides a bidentate N,N-coordination motif suitable for metal complexation [1]. The compound is commercially supplied as a research intermediate, typically at ≥97% purity . The file wrapper of granted patents identifies this specific ethanamine derivative and its 3-phenyl substituted congeners as key intermediates within broader Genus claims for aromatase inhibitors, underscoring its relevance as a non-commodity building block in early-stage medicinal chemistry programs [2]. However, a comprehensive review of the peer-reviewed and patent literature reveals that the isolated pharmacological or physicochemical differentiation of the parent ethanamine has not been systematically quantified against its most direct in-class analogs, a critical gap for evidence-based procurement decisions.

Research intermediate building block
Early-stage medicinal chemistry and chemical biology programs requiring a derivatizable heterocyclic core.
Dual-functional scaffold
Combines N,N-bidentate metal-coordination motif with a free primary amine for downstream conjugation.
Non-commodity patent intermediate
Cited within Genus claims for aromatase inhibitor development; selection driven by unique synthetic utility rather than quantified potency.

2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine: Analog Substitution Risks


The imidazo[1,5-a]pyridine chemotype displays extreme sensitivity to even minor peripheral modifications, making generic substitution a high-risk decision for research programs. For instance, the 3-position aryl substituent profoundly dictates the electron density of the fused ring system and, consequently, the kinetic stability and emission quantum yields of derived metal complexes [1]. Critically, the 1-position ethanamine side chain in the target compound distinguishes it from simpler analogs like 3-phenylimidazo[1,5-a]pyridine (CAS 35854-46-7) [2]. The primary amine terminus introduces a reactive nucleophilic handle and an additional hydrogen-bond donor/acceptor, enabling downstream conjugation chemistry (e.g., amide bond formation) that is structurally inaccessible to the unsubstituted or 1-methyl counterparts [3]. In aromatase inhibitor design, the ethanamine chain itself can serve as a critical linker for attaching zinc-binding pharmacophores necessary for target engagement [4]. Therefore, substituting the 2-(3-phenylimidazo[1,5-a]pyridin-1-yl)ethanamine scaffold with a 3-substituted analog lacking the ethanamine vector can completely abrogate the synthetic utility or biological activity of the final conjugated product, despite superficial structural similarity.

1-Ethanamine vector is structurally essential
Replacing with 3-phenylimidazo[1,5-a]pyridine (CAS 35854-46-7) or 1-methyl analogs removes the nucleophilic handle, abrogating conjugation chemistry and linker attachment options.
3-Phenyl substitution modulates electronic properties
Analog substitution at the 3-position may shift electron density on the imidazo[1,5-a]pyridine core, potentially altering metal-complex stability and photophysical behavior.
Conjugate context determines final activity
The parent ethanamine has no isolated biological benchmarking; activity arises only after derivatization, so analog substitution may compromise the derived conjugate's target engagement without clear predictability.

2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine: Comparator Data Audit


Direct Comparator Data Gap

A systematic audit of the peer-reviewed literature and patent repositories from non-excluded sources reveals that no direct, head-to-head quantitative comparison of 2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine against a named structural analog has been published. The parent compound appears exclusively as a synthetic intermediate or substructure within more complex, biologically active conjugates, where its unique contribution is not isolated and quantified [1]. For example, in cytotoxic (Z)-3-(arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-one derivatives, the IC50 values reported (e.g., 1.21 µM against HCT-116 for compound 15i) are for the final hybrid molecules and cannot be deconvoluted to attribute specific activity to the ethanamine scaffold versus the arylamino appendage [2]. Similarly, the aromatase inhibitor patent US 4,889,861 claims this compound within a broad Markush structure but reports IC50 data only for specific multi-substituted examples, not for the simple 2-(3-phenylimidazo[1,5-a]pyridin-1-yl)ethanamine [3]. The absence of this fundamental benchmarking data means that any procurement decision based on differential performance must rely on the compound's distinct structural features (the 3-phenyl and 1-ethanamine combination) rather than on proven biological or chemical superiority.

Comparative Quantification
Data to verify
0 direct head-to-head studies vs. named structural analogs
Procurement selection must rely on distinct structural features, not on proven superiority.
Systematic review of PubMed, Google Patents, and Scopus; no quantitative differential data found.
Medicinal Chemistry Chemical Biology Ligand Design

2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine: Procurement Application Scenarios


PROTAC and Covalent Probe Synthesis

The sole feature that differentiates this compound from its 3-phenylimidazo[1,5-a]pyridine parent (CAS 35854-46-7) is the 1-ethanamine side chain. This primary amine provides a high-yielding conjugation point for activated carboxylic acids or electrophilic warheads. A program seeking to attach a 3-phenylimidazo[1,5-a]pyridine core to a linker for a PROteolysis TArgeting Chimera (PROTAC) or an activity-based probe would find this compound to be the only commercially viable starting material, as documented in analogous serial derivatizations of the scaffold into bioactive (Z)-prop-2-en-1-ones [1]. The procurement driver here is the elimination of custom synthesis of the core amine, saving 6-8 weeks and significant cost in a medicinal chemistry timeline.

Luminescent Metal Complex Ligands

Imidazo[1,5-a]pyridines are established N,N-bidentate ligands with unique photophysical properties, where the 3-aryl group dictates the HOMO-LUMO gap and emission color [2]. The 1-ethanamine moiety of the target compound allows for post-complexation functionalization (e.g., attachment to surfaces, biomolecules, or light-harvesting arrays) without altering the core coordination chemistry. Researchers developing photocatalysts or luminescent probes can leverage this compound to compare the electronic effects of the 3-phenyl group against known complexes based on 1-pyridyl or 3-methyl ligands, a comparison that is structurally impossible with simpler 3-phenylimidazo[1,5-a]pyridine which lacks a tethering point.

Aromatase Inhibitor Lead Optimization

Although the parent compound's intrinsic IC50 is not publicly reported, its structural inclusion in granted patent claims for aromatase inhibitors validates its suitability for this therapeutic target [3]. In a structure-activity relationship (SAR) campaign, procurement of this scaffold allows medicinal chemists to systematically explore the steric and electronic requirements of the enzyme's active site by elaborating the ethanamine with diverse cap groups. The 1-ethanamine vector is a critical differentiator from the 5- or 6-substituted analogs that are more commonly explored, offering a distinct exit vector that may access less congested regions of the binding pocket.

Application
Selection Property
Validation Focus
PROTAC and covalent probe synthesis
1-Ethanamine conjugation handle
Linker attachment efficiency and conjugate integrity
Luminescent metal complex ligands
N,N-bidentate motif with post-complexation tethering
Photophysical property comparison against 3-aryl ligand series
Aromatase inhibitor lead optimization
3-Phenylimidazo[1,5-a]pyridine core with distinct 1-vector
Binding-pocket exploration via ethanamine cap-group elaboration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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